molecular formula C18H15FN2O2 B2882641 N-(3-fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-09-9

N-(3-fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2882641
CAS No.: 852372-09-9
M. Wt: 310.328
InChI Key: FJEDGBUDMJQXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H15FN2O2 and its molecular weight is 310.328. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Related Compounds

Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties : A series of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides was prepared and evaluated for potential in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The study highlights the synthesis process and the biological activity evaluation, suggesting a methodology that could potentially be applied to the synthesis and evaluation of "N-(3-fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide" for similar or related biological activities (Mphahlele, M., Mmonwa, M. M., & Choong, Y., 2017).

Applications in Molecular Imaging

Toxicity of Organic Fluorophores Used in Molecular Imaging : This literature review discusses the toxicity of widely used fluorophores in vivo for cancer diagnosis, which is relevant for understanding the safety and potential application of fluorinated compounds in molecular imaging. Although not directly related to "this compound," this review provides a framework for assessing the safety of fluorinated compounds in biomedical applications (Alford, R. E., Simpson, H. M., Duberman, J. A., Hill, G. C., Ogawa, M., Regino, C., Kobayashi, H., & Choyke, P., 2009).

Potential for Drug Discovery

Human Arylacetamide Deacetylase Is a Principal Enzyme in Flutamide Hydrolysis : This study identifies human arylacetamide deacetylase (AADAC) as an enzyme responsible for the hydrolysis of flutamide, an antiandrogen drug. Insights into enzymatic activity and drug metabolism can inform the research applications of similar compounds, including "this compound," particularly in understanding its metabolic pathways and potential interactions with human enzymes (Watanabe, A., Fukami, T., Nakajima, M., Takamiya, M., Aoki, Y., & Yokoi, T., 2009).

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-10-7-8-12(9-14(10)19)21-18(23)17(22)16-11(2)20-15-6-4-3-5-13(15)16/h3-9,20H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEDGBUDMJQXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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